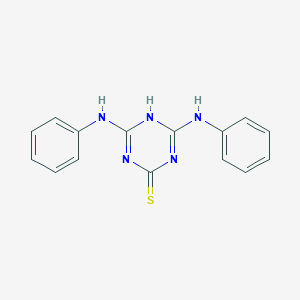

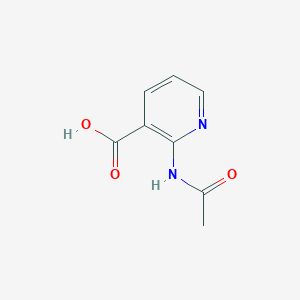

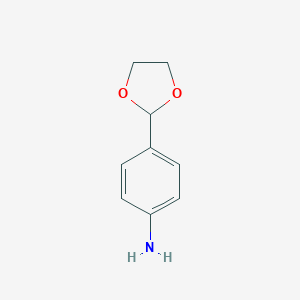

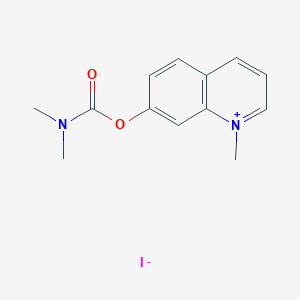

![molecular formula C15H10N2O B101578 5,11-dihydro-6H-indolo[3,2-c]quinolin-6-one CAS No. 18735-98-3](/img/structure/B101578.png)

5,11-dihydro-6H-indolo[3,2-c]quinolin-6-one

Vue d'ensemble

Description

5,11-dihydro-6H-indolo[3,2-c]quinolin-6-one is a chemical compound with the molecular formula C15H10N2O . It has been studied for its potential use in medicinal chemistry .

Synthesis Analysis

The synthesis of 5,11-dihydro-6H-indolo[3,2-c]quinolin-6-one has been achieved through a copper (I)-catalyzed nitrile-addition/ N-arylation ring-closure cascade from 2-(2-bromophenyl)-N-(2-cyanophenyl)acetamides . The optimal reaction conditions involved the use of CuBr and t-BuONa in dimethylformamide (DMF), which resulted in high yields and a good substrate scope .Molecular Structure Analysis

The molecular structure of 5,11-dihydro-6H-indolo[3,2-c]quinolin-6-one consists of a fused ring system containing an indole and a quinolone ring .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 5,11-dihydro-6H-indolo[3,2-c]quinolin-6-one include nitrile-addition and N-arylation ring-closure cascade . These reactions are catalyzed by copper (I) and involve the use of CuBr and t-BuONa in DMF .Applications De Recherche Scientifique

Haspin Kinase Inhibitors

The compound has been used in the design and biological evaluation of novel selective Haspin inhibitors . Haspin kinase plays a crucial role in cell division, and inhibitors can be used in cancer treatment. The inhibitory activity of the derivatives of this compound was assessed on Haspin kinase, with some possessing an IC50 of 1 and 2 nM .

Synthesis of Lamellarin Isosters

A library of substituted indolo[2,3-c]quinolone-6-ones, including “5,11-dihydro-6H-indolo[3,2-c]quinolin-6-one”, was developed as simplified Lamellarin isosters . Lamellarins are a group of marine alkaloids known for their diverse biological activities, including anti-cancer properties.

Copper(I)-Catalyzed Nitrile-Addition/N-Arylation Ring-Closure Cascade

The compound has been synthesized from 2-(2-bromophenyl)-N-(2-cyanophenyl)acetamides through a copper(I)-catalyzed nitrile-addition/N-arylation ring-closure cascade . This method provides a new pathway for the synthesis of complex molecules.

DNA Topoisomerase-I Inhibitors

Derivatives of the compound have shown the characteristic DNA topoisomerase-I inhibitory mechanism of action . DNA topoisomerases are enzymes that control the changes in DNA structure by catalyzing the breaking and rejoining of the phosphodiester backbone of DNA strands during the normal cell cycle.

Regioselective Intramolecular Direct Arylations

The compound has been involved in regioselective intramolecular direct C-3 and C-2 arylations of the indole rings . This process is crucial for the diastereospecific production of spiro-indoline-3,3’-oxindoles, which are important structural motifs in many natural products and pharmaceuticals.

Anti-Cancer Research

The compound has shown interesting cell effects on the osteosarcoma U-2 OS cell line . This suggests potential applications in anti-cancer research, particularly in the development of new therapeutic agents for osteosarcoma.

Mécanisme D'action

Target of Action

Similar compounds have been known to exhibit dna topoisomerase-i inhibitory activity .

Mode of Action

It’s worth noting that compounds with similar structures have shown to inhibit dna topoisomerase-i, an enzyme that alters the supercoiling of dna, which is crucial for dna replication and transcription .

Biochemical Pathways

If the compound acts as a dna topoisomerase-i inhibitor, it could potentially interfere with dna replication and transcription processes .

Result of Action

If the compound acts as a dna topoisomerase-i inhibitor, it could potentially lead to dna damage and cell death, particularly in rapidly dividing cells such as cancer cells .

Propriétés

IUPAC Name |

5,11-dihydroindolo[3,2-c]quinolin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10N2O/c18-15-13-9-5-1-3-7-11(9)16-14(13)10-6-2-4-8-12(10)17-15/h1-8,16H,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHHVLPFHXHKOEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(N2)C4=CC=CC=C4NC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10382829 | |

| Record name | 5,11-Dihydro-6H-indolo[3,2-c]quinolin-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10382829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,11-dihydro-6H-indolo[3,2-c]quinolin-6-one | |

CAS RN |

18735-98-3 | |

| Record name | 5,11-Dihydro-6H-indolo[3,2-c]quinolin-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10382829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does 5,11-dihydro-6H-indolo[3,2-c]quinolin-6-one interact with its target and what are the downstream effects?

A: 5,11-dihydro-6H-indolo[3,2-c]quinolin-6-one derivatives have been identified as potent inhibitors of topoisomerase I []. These compounds act by stabilizing the topoisomerase I-DNA cleavable complex, ultimately leading to DNA damage and apoptosis, particularly in cancer cells [].

Q2: What are the key structural features and spectroscopic data associated with 5,11-dihydro-6H-indolo[3,2-c]quinolin-6-one?

A: 5,11-dihydro-6H-indolo[3,2-c]quinolin-6-one derivatives typically exhibit characteristic signals in NMR and mass spectrometry consistent with their structure. Specific spectroscopic data can vary based on the substitution pattern on the core structure. For detailed information on characterization, refer to the original research articles [, , ].

Q3: How does the structure of 5,11-dihydro-6H-indolo[3,2-c]quinolin-6-one influence its biological activity?

A: Structure-activity relationship (SAR) studies have demonstrated the importance of substituents on the 5,11-dihydro-6H-indolo[3,2-c]quinolin-6-one core for its topoisomerase I inhibitory activity and anticancer potency. For example, the presence of a chloro group at the 3-position and bis[2-(dimethylamino)ethyl] substituents at the 5- and 12-positions significantly enhances activity []. Additionally, variations in substituents on the indole and quinoline rings can impact the compound's selectivity and potency [].

Q4: What synthetic approaches are available for accessing 5,11-dihydro-6H-indolo[3,2-c]quinolin-6-one derivatives?

A4: Several synthetic strategies have been developed for the preparation of 5,11-dihydro-6H-indolo[3,2-c]quinolin-6-ones. These include:

- Copper(I)-catalyzed nitrile-addition/N-arylation ring-closure cascade: This method utilizes 2-(2-bromophenyl)-N-(2-cyanophenyl)acetamides as starting materials and provides access to a diverse range of derivatives in high yields [].

- Palladium-catalyzed regioselective intramolecular direct arylation: This approach employs N-(o-bromophenyl)-3-indolecarboxamides as substrates and allows for the diastereospecific synthesis of spiro-indoline-3,3′-oxindoles and 5,11-dihydro-6H-indolo[3,2-c]quinolin-6-ones [].

- Palladium-catalyzed dual C–H activation: This method utilizes N-phenyl-1H-indole-3-carboxamides as starting materials and enables the formation of 5,11-dihydro-6H-indolo[3,2-c]quinolin-6-ones via a dual C–H activation process [].

Q5: Have computational methods been employed to study 5,11-dihydro-6H-indolo[3,2-c]quinolin-6-one and its derivatives?

A: Yes, docking simulations have been utilized to investigate the binding mode of 5,11-dihydro-6H-indolo[3,2-c]quinolin-6-one derivatives within the topoisomerase I-DNA complex. This approach provides valuable insights for optimizing these compounds as topoisomerase I inhibitors [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.